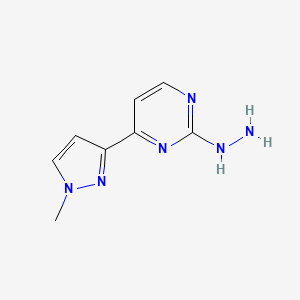

2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine” is a chemical compound with the CAS Number: 1006322-90-2 . It has a molecular weight of 190.21 and its IUPAC name is 2-hydrazino-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10N6/c1-14-5-3-7(13-14)6-2-4-10-8(11-6)12-9/h2-5H,9H2,1H3,(H,10,11,12) .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Infectious Diseases

Research into pyrimidine analogs, such as 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine, has demonstrated significant potential in the treatment of infectious diseases. For instance, studies have highlighted the effectiveness of certain pyrimidine analogs as inhibitors of reverse transcriptase, showcasing potent in vitro activity against the human immunodeficiency virus (HIV) (Browne et al., 1993). This suggests a potential application of this compound and its derivatives in developing antiviral therapies.

Role in Cancer Research

The exploration of pyrimidine derivatives in cancer research has revealed promising outcomes. Certain analogs have been utilized to understand cancer metabolism, therapeutic targeting, and the biochemical mechanisms underlying tumor growth and proliferation. For example, the study of neopterin, a pyrazinopyrimidine compound, as a prognostic indicator in ovarian cancer provides insights into the activation of cell-mediated immunity in cancer patients, indicating the broader relevance of pyrimidine derivatives in oncological research (Reibnegger et al., 1987).

Environmental and Dietary Exposure Studies

Pyrimidine derivatives have also been investigated in the context of environmental and dietary exposures, particularly in relation to carcinogenic compounds formed during the cooking of meat. Studies examining the metabolism and biomonitoring of heterocyclic amines, such as PhIP, which share a similar structural motif with this compound, underscore the importance of understanding how these compounds interact with human metabolic pathways and their implications for health (Vanhaecke et al., 2008).

Applications in Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and metabolism of compounds structurally related to this compound provides valuable insights into drug development and therapeutic applications. For example, the study on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, highlights the relevance of pyrimidine derivatives in the development of novel therapeutic agents with specific target mechanisms (Shilling et al., 2010).

Wirkmechanismus

Target of Action

Similar hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological function of the targets.

Biochemical Pathways

Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect pathways related to these diseases .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that the compound may have similar effects .

Eigenschaften

IUPAC Name |

[4-(1-methylpyrazol-3-yl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-14-5-3-7(13-14)6-2-4-10-8(11-6)12-9/h2-5H,9H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXALPICWPFEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748864.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2748865.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)

![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)

![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)